
Cloperastine
Vue d'ensemble
Description
Cloperastine est un composé principalement utilisé comme antitussif (suppresseur de la toux) et antihistaminique. Il est commercialisé sous diverses formes, notamment le chlorhydrate de this compound et le fendizoate de this compound. Ce composé est largement utilisé au Japon, à Hong Kong et dans certains pays européens pour le traitement de la toux associée aux maladies respiratoires .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la cloperastine implique plusieurs étapes clés :
Halogénation : Le 4-chlorobenzhydrol est halogéné à l'aide de tribromure de phosphore dans le tétrachlorométhane pour produire le 1-(bromophénylméthyl)-4-chlorobenzène.
Éthérification : Cet intermédiaire est ensuite traité avec de la chlorohydrine d'éthylène (2-chloroéthanol) pour former le 1-(4-chlorobenzhydryl)oxy-2-chloroéthane.
Réaction Finale : La dernière étape consiste à faire réagir ce composé avec de la pipéridine pour obtenir la this compound.
Méthodes de Production Industrielle : La production industrielle du chlorhydrate de this compound implique des étapes similaires, mais elle est optimisée pour une production à grande échelle. Les conditions de process sont douces, l'opération est pratique et simple, ce qui la rend adaptée à une production industrielle à grande échelle. La pureté du produit cible obtenu par cette méthode atteint plus de 99,7 %, les impuretés uniques étant inférieures à 0,1 % .
Analyse Des Réactions Chimiques
Types de Réactions : La cloperastine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la this compound.
Substitution : La this compound peut subir des réactions de substitution, en particulier celles impliquant le cycle pipéridine et les cycles aromatiques.
Réactifs et Conditions Communs :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.
4. Applications de la Recherche Scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme composé de référence dans l'étude des antitussifs.
Biologie : La this compound est étudiée pour ses effets sur diverses voies biologiques, notamment ses propriétés antihistaminiques et anticholinergiques.
Industrie : La this compound est utilisée dans la formulation de divers produits pharmaceutiques, y compris les sirops pour la toux et les comprimés.
5. Mécanisme d'Action
Le mécanisme d'action précis de la this compound n'est pas entièrement compris, mais plusieurs activités biologiques ont été identifiées :
Ligand du Récepteur σ1 : La this compound agit comme un ligand du récepteur σ1, probablement comme un agoniste.
Bloqueur du Canal GIRK : Elle bloque les canaux potassium rectifiant vers l'intérieur couplés aux protéines G (GIRK).
Antihistaminique : La this compound présente une activité antihistaminique en se liant au récepteur H1 de l'histamine et en bloquant les réponses physiologiques induites par l'histamine.
Anticholinergique : Elle possède également des propriétés anticholinergiques, ce qui contribue à ses effets secondaires tels que la sédation et la somnolence.
Applications De Recherche Scientifique
Antitussive Properties
Clinical Efficacy
Cloperastine has been extensively studied for its effectiveness in treating various types of cough. Unlike traditional narcotics such as codeine, this compound exhibits dual action: it not only suppresses cough but also possesses bronchorelaxant and antihistaminic properties. Research indicates that this compound is significantly more effective than codeine in alleviating cough induced by mechanical stimuli in animal models, demonstrating a 1.9 times greater efficacy without narcotic side effects .
Clinical Trials
Several clinical trials have validated the efficacy of this compound in human subjects:
- In a double-blind study involving patients with chronic bronchopneumonia and other pulmonary conditions, this compound significantly reduced cough frequency and intensity over nine days .
- A randomized controlled trial with children suffering from nonproductive cough due to respiratory infections showed that 80.4% of those treated with this compound experienced complete resolution of cough compared to only 10.4% in the placebo group .
Oncological Applications
Potential Chemo-preventive Agent
Recent studies have explored the potential of this compound as a chemo-preventive agent against esophageal squamous cell carcinoma (ESCC). Research indicates that this compound inhibits the proliferation of ESCC cells in vitro and in vivo by suppressing mitochondrial oxidative phosphorylation. In xenograft mouse models, this compound demonstrated significant tumor growth inhibition, suggesting its potential utility in cancer therapy .
Anti-inflammatory Effects
Mechanistic Insights
this compound has shown promise in modulating inflammatory responses. A study highlighted its ability to reduce interleukin-6 (IL-6) secretion through the Akt/GSK3/Nrf2 signaling pathway, indicating a potential role in managing inflammatory conditions . This suggests that this compound may not only alleviate cough but also contribute to reducing inflammation in various clinical scenarios.
Case Studies and Observational Research
COVID-19 Context
A case-control study assessed the efficacy of this compound in COVID-19 patients, suggesting that while its effectiveness might be modest, it could still play a role in symptom management during the pandemic . However, further research is needed to establish its clinical value definitively.
Mécanisme D'action
The precise mechanism of action of cloperastine is not fully understood, but several biological activities have been identified:
σ1 Receptor Ligand: This compound acts as a ligand for the σ1 receptor, likely as an agonist.
GIRK Channel Blocker: It blocks G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Antihistamine: This compound exhibits antihistamine activity by binding to the histamine H1 receptor and blocking histamine-induced physiological responses.
Anticholinergic: It also has anticholinergic properties, contributing to its side effects such as sedation and somnolence.
Comparaison Avec Des Composés Similaires
La cloperastine appartient à la classe des composés organiques appelés diphénylméthanes. Les composés similaires incluent :
Diphénhydramine : Un autre antihistaminique aux propriétés sédatives.
Chlorphéniramine : Un antihistaminique utilisé pour traiter les réactions allergiques.
Dextrométhorphane : Un antitussif courant utilisé dans les sirops pour la toux.
Unicité de la this compound : La this compound est unique en raison de sa double action en tant qu'antitussif et antihistaminique. Sa capacité à agir sur le système nerveux central et les récepteurs périphériques de l'arbre trachéobronchique la rend particulièrement efficace pour supprimer la toux .
Activité Biologique
Cloperastine is an antihistamine and antitussive agent primarily used for treating cough. Recent research has revealed its diverse biological activities, particularly in cancer therapy and respiratory conditions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and potential therapeutic applications.
This compound exhibits several mechanisms that contribute to its biological activity:
- Antitussive Effect : this compound acts on the cough center in the brain without affecting the respiratory center, making it effective in reducing cough reflexes. In preclinical studies, it demonstrated a significant reduction in cough frequency in animal models, outperforming codeine in efficacy without narcotic side effects .
- Inhibition of Cancer Cell Proliferation : Recent studies have shown that this compound inhibits the proliferation of esophageal squamous cell carcinoma (ESCC) cells by suppressing mitochondrial oxidative phosphorylation. This was evidenced by a dose-dependent decrease in cell growth and a reduction in mitochondrial membrane potential . The study identified key proteins involved in the electron transport chain that were down-regulated following this compound treatment, suggesting a targeted mechanism against cancer cell metabolism.
- Sigma-1 Receptor Modulation : this compound has been proposed as a potential treatment for COVID-19 due to its interaction with the Sigma-1 receptor, which is implicated in various cellular processes including viral replication. A case-control study indicated that while its efficacy against COVID-19 may be modest, it could provide symptomatic relief .
Antitussive Studies
- Controlled Clinical Trials : In a study comparing this compound to codeine, this compound was found to be more effective in controlling cough due to tracheal stimulation. The study involved guinea pigs and demonstrated a 1.9 times greater efficacy than codeine without causing sedation or respiratory depression .
- Patient Observations : In clinical settings involving patients with chronic respiratory conditions, this compound was administered at doses of 35.4 mg three times daily for nine days. Results indicated significant reductions in cough frequency and severity, leading to improved quality of sleep and overall patient comfort .
- Multicenter Studies : A multicenter randomized placebo-controlled trial involving 100 patients with chronic cough showed that this compound significantly improved subjective cough scores compared to placebo .
COVID-19 Treatment Exploration
A case-control study conducted during the COVID-19 pandemic assessed this compound's impact on symptom duration among patients diagnosed with the virus. The study included 74 patients and suggested that while this compound might not be a primary treatment option, it could offer some symptomatic relief due to its pharmacological profile .
Comparative Efficacy Table
Study Type | Population | Treatment Duration | This compound Dose | Outcome |
---|---|---|---|---|
Animal Study | Guinea Pigs | N/A | N/A | 1.9 times more effective than codeine |
Clinical Trial | Chronic Patients | 9 days | 35.4 mg three times daily | Significant reduction in cough frequency |
Case-Control Study | COVID-19 Patients | N/A | N/A | Modest symptom relief observed |
Propriétés
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNXBVJLPJNOSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14984-68-0 (hydrochloride) | |
Record name | Cloperastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048532 | |
Record name | Cloperastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
178-180 | |
Record name | Cloperastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09002 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3703-76-2 | |
Record name | Cloperastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3703-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloperastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloperastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09002 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cloperastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cloperastine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPERASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69M5L7BXEK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cloperastine?
A1: this compound exhibits its antitussive effect through a dual mechanism. Primarily, it acts centrally on the cough center. [] Additionally, it interacts with peripheral receptors located in the tracheobronchial tree. []
Q2: How does this compound interact with GIRK channels, and what are the downstream effects?
A2: this compound demonstrates inhibitory effects on G protein-coupled inwardly rectifying potassium (GIRK) channels. [, ] This inhibition can lead to various downstream effects, including:
- Modulation of neuronal excitability: GIRK channels play a crucial role in regulating neuronal excitability by mediating potassium efflux and membrane hyperpolarization. [] Inhibition of these channels by this compound can potentially alter neuronal activity.
- Influence on neurotransmitter levels: GIRK channels are coupled to various G protein-coupled receptors, including those for monoamines. [] By inhibiting GIRK channels, this compound may indirectly impact the levels of neurotransmitters like serotonin and dopamine, potentially contributing to its antidepressant-like effects observed in preclinical studies. []
- Improvement of micturition dysfunctions: Research suggests that this compound's inhibitory action on GIRK channels might contribute to its ability to improve micturition dysfunctions in rodent models of cerebral infarction. []
Q3: What is the significance of this compound's action on the Sigma-1 receptor in the context of COVID-19?
A3: this compound has been shown to interact with the Sigma-1 receptor. [] This receptor resides in the endoplasmic reticulum membrane associated with mitochondria. [] While the exact implications of this interaction for COVID-19 are not fully understood, some researchers propose exploring this compound's potential effect on the disease. [] This is based on the hypothesis that its interaction with the Sigma-1 receptor, coupled with its antitussive and non-specific antiviral properties, might be beneficial in the early stages of COVID-19. []
Q4: Does this compound have any effects on glucose uptake?
A4: Yes, this compound acts as a type 1 sodium-dependent glucose cotransporter (SGLT1) inhibitor. [] This inhibition leads to a blockade of glucose uptake in lung cells. [] The potential implications of this effect on various physiological and pathological conditions are still under investigation.
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C21H24ClNO and its molecular weight is 341.87 g/mol. This information can be derived from its chemical structure.
Q6: Is there any information available on the spectroscopic data of this compound, particularly its crystal structure?
A6: Yes, the crystal structure of this compound Fendizoate has been determined using X-ray analysis. [] This analysis revealed key structural features, including the conformation of the molecule, bond lengths, and angles. The two phenyl rings in this compound are nearly perpendicular, and the piperidine ring adopts a chair conformation. [] This information is crucial for understanding the structure-activity relationship of this compound and its analogs.
Q7: What is known about the pharmacokinetics of this compound enantiomers?
A7: Research has explored the stereoselective pharmacokinetics of this compound enantiomers in rats. [] The study revealed that both the absorption and elimination processes of the enantiomers were not stereoselective, indicating that both forms exhibit similar pharmacokinetic behavior. []
Q8: Has the pharmacokinetic profile of this compound been studied in humans?
A8: While specific details on human pharmacokinetic parameters were not found within the provided abstracts, studies have investigated the simultaneous quantitation of this compound with other drugs in human plasma using LC-MS/MS. [] This suggests that pharmacokinetic studies in humans have been conducted, and the data might be available in the full research articles.
Q9: What preclinical models have been used to study the effects of this compound?
A9: Various animal models have been employed to investigate the effects of this compound, including:
- Methamphetamine-induced hyperactive mice: This model was used to study the effects of this compound on GIRK channel expression and hyperactivity. [] Results suggested that this compound could ameliorate hyperactivity by inhibiting GIRK channels in the brain.
- Cerebral infarction in rats: This model explored the potential therapeutic value of this compound for treating micturition reflex disorders associated with cerebral infarction. [, ]
- Prenatally DES-exposed mice: This model investigated this compound's ability to rescue the impairment of passive avoidance responses caused by prenatal exposure to diethylstilbestrol (DES). []
Q10: What analytical methods are commonly employed for the characterization and quantification of this compound?
A10: Several analytical techniques are utilized for analyzing this compound, including:
- High-performance liquid chromatography (HPLC): HPLC is widely used for separating and quantifying this compound enantiomers in various matrices, such as plasma. [, , ] This technique often employs chiral stationary phases to achieve enantiomeric resolution.
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the simultaneous quantitation of this compound with other drugs in complex biological samples like human plasma. [, ]
- Flow-injection chemiluminescence analysis: This method has been developed for the determination of this compound hydrochloride, offering high sensitivity and a wide linear range. []
- Gas chromatography/mass spectrometry (GC/MS): This technique, coupled with pipette tip solid-phase extraction, has been used for the simultaneous determination of this compound with other antihistamine drugs in human plasma. []
Q11: Has the method validation for the analytical techniques used for this compound been described in the literature?
A11: Yes, validation parameters for analytical methods used to quantify this compound are frequently reported in research articles. For instance, studies utilizing LC-MS/MS for this compound quantification often present validation data for linearity, accuracy, precision, and recovery. [, ]
Q12: Is there any information available on the environmental presence and potential toxicity of this compound?
A12: A study investigated the presence and toxicity of pharmaceuticals, including this compound, in the Llobregat River basin in Spain. [] This study highlights the growing concern regarding pharmaceutical contamination in aquatic environments and its potential ecological impacts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.